3-Pyrrolidin-3-ylpyridine dioxalate
Overview
Description
Synthesis Analysis
While specific synthesis methods for “3-Pyrrolidin-3-ylpyridine dioxalate” were not found, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors . Functionalization of preformed pyrrolidine rings, such as proline derivatives, is another common synthetic strategy .
Molecular Structure Analysis
The molecular structure of “3-Pyrrolidin-3-ylpyridine dioxalate” is represented by the linear formula C13H16N2O8 . The InChI code for this compound is 1S/C9H12N2.2C2H2O4/c1-2-8(6-10-4-1)9-3-5-11-7-9;23-1(4)2(5)6/h1-2,4,6,9,11H,3,5,7H2;2(H,3,4)(H,5,6) .
Physical And Chemical Properties Analysis
The compound is a white powder with a molecular weight of 328.28 . and should be stored at a temperature of 2-8°C .
Scientific Research Applications
Proteomics Research
3-Pyrrolidin-3-ylpyridine dioxalate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . Proteins are vital components of living organisms, and understanding their structure can lead to insights into how they influence biological processes and disease states.
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of various bioactive compounds . These compounds have significant biological activities and are used in the development of new pharmaceuticals .
Antimicrobial Activity
Researchers have explored the use of 3-Pyrrolidin-3-ylpyridine dioxalate derivatives for their antimicrobial properties. These derivatives can be potent against a range of microbial infections, offering a pathway to new antibiotics .
Anticancer Activity
Some derivatives of this compound have shown promise in anticancer research. They may inhibit the growth of cancer cells and could be used to develop new cancer therapies .
Anti-inflammatory Activity
The anti-inflammatory properties of 3-Pyrrolidin-3-ylpyridine dioxalate derivatives make them candidates for treating inflammatory diseases. They could potentially reduce inflammation and alleviate symptoms in various conditions .
Antidepressant and Anticonvulsant Effects
Derivatives of 3-Pyrrolidin-3-ylpyridine dioxalate have been studied for their potential antidepressant and anticonvulsant effects. These properties could lead to new treatments for neurological disorders .
Safety and Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
While specific future directions for “3-Pyrrolidin-3-ylpyridine dioxalate” were not found, the broader class of pyrrolidine alkaloids, which this compound belongs to, is being investigated for potential roles in cancer, autoimmune disorders, cardiovascular disease, and other medical conditions that may be associated with vitamin D deficiency .
properties
IUPAC Name |
oxalic acid;3-pyrrolidin-3-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2C2H2O4/c1-2-8(6-10-4-1)9-3-5-11-7-9;2*3-1(4)2(5)6/h1-2,4,6,9,11H,3,5,7H2;2*(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZMJTXCSCMPGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CN=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidin-3-ylpyridine dioxalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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